molecular formula C19H19N3OS2 B2451171 (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 1164546-85-3

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2451171
CAS RN: 1164546-85-3
M. Wt: 369.5
InChI Key: ZLNIXPAFDRURKF-GHRIWEEISA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Antidepressant Properties

A study presented derivatives of benzo[b]thiophene with varying substituents, aiming to develop new dual-action antidepressants. The compounds exhibited notable in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating potential antidepressant effects. This suggests that derivatives of compounds structurally similar to the molecule may have applications in mental health treatments (Orus et al., 2002).

Antimicrobial and Antifungal Applications

A novel series of thiazolidinone derivatives, structurally similar to the compound , was synthesized and evaluated for their antimicrobial activity. The derivatives exhibited significant antimicrobial properties against a range of bacteria and fungi, highlighting the potential of such compounds in combating microbial infections (Patel, Kumari, & Patel, 2012).

Anti-inflammatory Properties

Another study synthesized novel compounds with the intention of exploring their anti-inflammatory activity. The synthesized compounds were tested in vitro and in vivo, demonstrating significant anti-inflammatory effects, which could be valuable in the development of new anti-inflammatory medications (Ahmed, Molvi, & Khan, 2017).

Antitubercular Potential

Compounds structurally related to the compound were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Two compounds showed significant potency as antitubercular agents, indicating the potential of such molecular structures in addressing tuberculosis (Jallapally et al., 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-5-2-3-7-16(14)21-8-10-22(11-9-21)19-20-18(23)17(25-19)13-15-6-4-12-24-15/h2-7,12-13H,8-11H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNIXPAFDRURKF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

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